N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide

Description

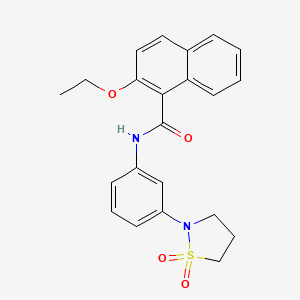

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic small molecule characterized by a naphthamide core substituted with a 2-ethoxy group and a phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. This structural motif is often leveraged in medicinal chemistry for its metabolic stability and ability to modulate enzyme targets.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-2-28-20-12-11-16-7-3-4-10-19(16)21(20)22(25)23-17-8-5-9-18(15-17)24-13-6-14-29(24,26)27/h3-5,7-12,15H,2,6,13-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCKSVXFQLFOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Isothiazolidine Ring : Contributes to the compound's reactivity and potential biological interactions.

- Phenyl Group : Often involved in binding interactions with biological targets.

- Naphthamide Moiety : Provides additional stability and may influence the compound's pharmacokinetics.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅N₃O₃S |

| Molecular Weight | 301.35 g/mol |

| CAS Number | Not available |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The isothiazolidine ring may interact with enzymes, inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

Further investigations into the cytotoxic effects of the compound on various cancer cell lines revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The IC₅₀ values indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer therapeutic.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The study reported:

- Treatment Regimen : Mice were treated with varying doses of the compound over seven days.

- Results : A significant reduction in bacterial load was observed in treated mice compared to controls, suggesting effective in vivo antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on structural similarity to .

Key Observations:

- Isothiazolidin Dioxide vs. Tetrazole/Phthalimide: The target compound’s isothiazolidin dioxide group offers distinct sulfone-mediated polarity and hydrogen-bond acceptor capacity compared to TPIN’s tetrazole (a carboxylic acid bioisostere) or 3-chloro-N-phenyl-phthalimide’s imide carbonyls. This may influence solubility and target binding .

- Naphthamide vs. Acetamide/Triazole: The 2-ethoxy-naphthamide core in the target compound likely increases lipophilicity compared to the triazole-containing acetamide derivatives in , which prioritize heteroaromatic interactions .

- Substituent Effects: The methylsulfonyl group in ’s analog enhances electrophilicity, whereas the ethoxy group in the target compound may improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.